Amine Basicity (pKa) Depression: 2,2-Difluorocyclopropan-1-amine vs. Cyclopropylamine
The predicted pKa of the conjugate acid of 2,2-difluorocyclopropan-1-amine is 6.21 ± 0.40 , compared to an experimentally determined pKa of 9.10 for the conjugate acid of unsubstituted cyclopropylamine [1]. This represents a basicity reduction of approximately 2.9 log units (nearly 800-fold decrease in Kb) attributable to the electron-withdrawing inductive effect of the gem-difluoro substituent. At physiological pH 7.4, the target compound exists predominantly in its neutral free-base form, whereas cyclopropylamine remains >98% protonated.
| Evidence Dimension | Conjugate acid pKa (amine basicity) |
|---|---|
| Target Compound Data | pKa = 6.21 ± 0.40 (predicted) |
| Comparator Or Baseline | Cyclopropylamine: pKa = 9.10 (experimental, 25 °C) |
| Quantified Difference | ΔpKa ≈ −2.9 log units (~800-fold weaker base) |
| Conditions | Aqueous solution, 25 °C; target compound value is ACD/Labs predicted; cyclopropylamine value is experimental (potentiometric titration) |
Why This Matters
A nearly 3-unit pKa shift fundamentally alters the ionization state at physiological pH, directly impacting membrane permeability, tissue distribution, and lysosomal trapping—critical parameters for CNS drug design and oral bioavailability.
- [1] ChemicalBook. Cyclopropylamine CAS#: 765-30-0. pKa: pK1:9.10(+1) (25°C). https://www.chemicalbook.cn/CASEN_765-30-0.htm (accessed 2026-05-07). View Source
